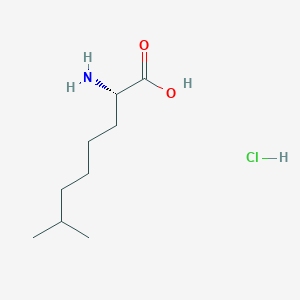
(S)-2-Amino-7-methyloctanoic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-Amino-7-methyloctanoic acid hydrochloride is a chemical compound that belongs to the class of amino acids It is a derivative of 2-aminooctanoic acid, with a methyl group attached to the seventh carbon atom The hydrochloride form indicates that it is combined with hydrochloric acid, making it more soluble in water
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-7-methyloctanoic acid hydrochloride typically involves the esterification of the corresponding amino acid. One common method is the reaction of the amino acid with methanol in the presence of trimethylchlorosilane at room temperature. This method is advantageous due to its mild reaction conditions and high yields .
Industrial Production Methods
Industrial production of this compound often involves large-scale esterification processes. The use of gaseous hydrochloric acid or thionyl chloride in the presence of methanol is common. These methods are efficient and scalable, making them suitable for industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-Amino-7-methyloctanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino group can participate in substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like acyl chlorides or anhydrides are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of alcohols.
Substitution: Formation of amides or other derivatives.
Applications De Recherche Scientifique
(S)-2-Amino-7-methyloctanoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its role in protein synthesis and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism of action of (S)-2-Amino-7-methyloctanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes involved in amino acid metabolism, influencing various biochemical processes. The compound may also interact with receptors or transporters, modulating their activity and affecting cellular functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-7-methyloctanoic acid: Lacks the hydrochloride component, making it less soluble in water.
2-Amino-8-methyloctanoic acid: Differs in the position of the methyl group, which can affect its chemical properties and reactivity.
2-Amino-7-ethylheptanoic acid: Has an ethyl group instead of a methyl group, leading to different steric and electronic effects.
Uniqueness
(S)-2-Amino-7-methyloctanoic acid hydrochloride is unique due to its specific structure, which combines the properties of an amino acid with enhanced solubility provided by the hydrochloride form. This makes it particularly useful in aqueous environments and for applications requiring high solubility .
Propriétés
Formule moléculaire |
C9H20ClNO2 |
|---|---|
Poids moléculaire |
209.71 g/mol |
Nom IUPAC |
(2S)-2-amino-7-methyloctanoic acid;hydrochloride |
InChI |
InChI=1S/C9H19NO2.ClH/c1-7(2)5-3-4-6-8(10)9(11)12;/h7-8H,3-6,10H2,1-2H3,(H,11,12);1H/t8-;/m0./s1 |
Clé InChI |
OJXXTJOWXZJZQY-QRPNPIFTSA-N |
SMILES isomérique |
CC(C)CCCC[C@@H](C(=O)O)N.Cl |
SMILES canonique |
CC(C)CCCCC(C(=O)O)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


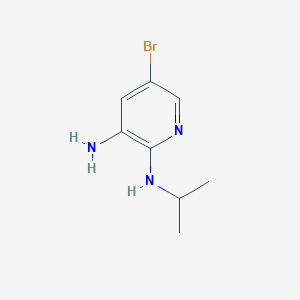
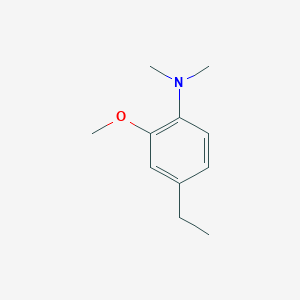
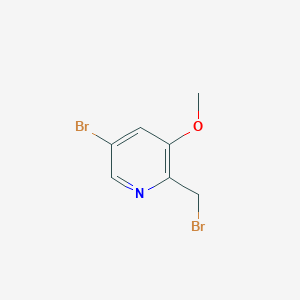
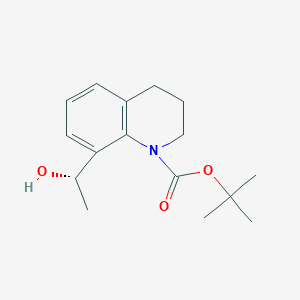
![3-Amino-1H-pyrazolo[4,3-c]pyridine-6-carboxylic acid](/img/structure/B12961351.png)

![6-Thia-2-azaspiro[3.4]octane](/img/structure/B12961362.png)
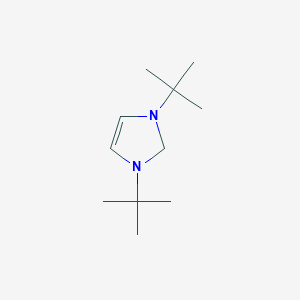
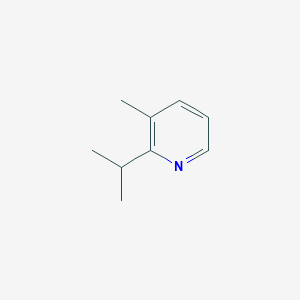
![(R)-3-(3-Aminophenyl)-6-((4-hydroxy-1-(3-phenylbutanoyl)piperidin-4-yl)methyl)-2-methyl-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B12961382.png)
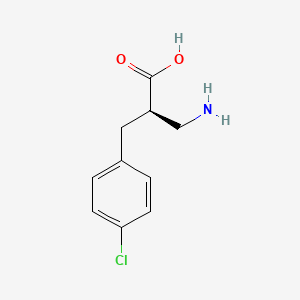
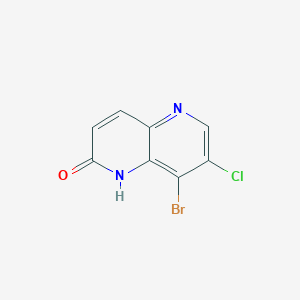

![(R)-(7-Amino-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol](/img/structure/B12961413.png)
